molecular formula C32H28Cl2N4O4 B323805 N,N'-bis[3-[(3-chlorophenyl)carbamoyl]phenyl]hexanediamide

N,N'-bis[3-[(3-chlorophenyl)carbamoyl]phenyl]hexanediamide

Cat. No.: B323805
M. Wt: 603.5 g/mol
InChI Key: YOUUWNPXZZMAHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N’-bis{3-[(3-chlorophenyl)carbamoyl]phenyl}hexanediamide: is a synthetic organic compound characterized by the presence of two 3-chlorophenyl groups attached to a hexanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-bis{3-[(3-chlorophenyl)carbamoyl]phenyl}hexanediamide typically involves the reaction of hexanediamine with 3-chlorophenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Hexanediamine+2(3-chlorophenyl isocyanate)N,N’-bis3-[(3-chlorophenyl)carbamoyl]phenylhexanediamide\text{Hexanediamine} + 2 \text{(3-chlorophenyl isocyanate)} \rightarrow \text{N,N'-bis[3-[(3-chlorophenyl)carbamoyl]phenyl]hexanediamide} Hexanediamine+2(3-chlorophenyl isocyanate)→N,N’-bis3-[(3-chlorophenyl)carbamoyl]phenylhexanediamide

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and solvents may also be employed to enhance the reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: N,N’-bis{3-[(3-chlorophenyl)carbamoyl]phenyl}hexanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The chlorophenyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry: In chemistry, N,N’-bis{3-[(3-chlorophenyl)carbamoyl]phenyl}hexanediamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the design of inhibitors for specific enzymes or receptors.

Industry: In the industrial sector, N,N’-bis{3-[(3-chlorophenyl)carbamoyl]phenyl}hexanediamide is used in the production of polymers and advanced materials. Its incorporation into polymer matrices can enhance the mechanical and thermal properties of the resulting materials.

Mechanism of Action

The mechanism of action of N,N’-bis{3-[(3-chlorophenyl)carbamoyl]phenyl}hexanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • N,N’-bis{3-[(4-chlorophenyl)carbamoyl]phenyl}hexanediamide
  • N,N’-bis{3-[(2-chlorophenyl)carbamoyl]phenyl}hexanediamide
  • N,N’-bis{3-[(3-bromophenyl)carbamoyl]phenyl}hexanediamide

Comparison: Compared to its analogs, N,N’-bis{3-[(3-chlorophenyl)carbamoyl]phenyl}hexanediamide exhibits unique properties due to the presence of the 3-chlorophenyl groups. These groups influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C32H28Cl2N4O4

Molecular Weight

603.5 g/mol

IUPAC Name

N,N//'-bis[3-[(3-chlorophenyl)carbamoyl]phenyl]hexanediamide

InChI

InChI=1S/C32H28Cl2N4O4/c33-23-9-5-13-27(19-23)37-31(41)21-7-3-11-25(17-21)35-29(39)15-1-2-16-30(40)36-26-12-4-8-22(18-26)32(42)38-28-14-6-10-24(34)20-28/h3-14,17-20H,1-2,15-16H2,(H,35,39)(H,36,40)(H,37,41)(H,38,42)

InChI Key

YOUUWNPXZZMAHK-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)NC(=O)CCCCC(=O)NC2=CC=CC(=C2)C(=O)NC3=CC(=CC=C3)Cl)C(=O)NC4=CC(=CC=C4)Cl

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CCCCC(=O)NC2=CC=CC(=C2)C(=O)NC3=CC(=CC=C3)Cl)C(=O)NC4=CC(=CC=C4)Cl

Origin of Product

United States

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